molecular formula C7H3ClN2O2 B1400200 5-Chloro-3-cyanopyridine-2-carboxylic acid CAS No. 1256833-56-3

5-Chloro-3-cyanopyridine-2-carboxylic acid

Cat. No. B1400200
M. Wt: 182.56 g/mol
InChI Key: FIQQYYHLOMZXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-cyanopyridine-2-carboxylic acid, also known as 5-CNPCA, is a versatile organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. It is an important intermediate for the synthesis of many compounds and has been extensively studied for its potential applications in drug discovery and development.

Scientific Research Applications

Molecular Synthesis and Characterization

5-Chloro-3-cyanopyridine-2-carboxylic acid serves as a precursor or intermediate in the synthesis of various chemical compounds. The title compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, is synthesized using a related cyano-pyridine compound, indicating the significance of such structures in molecular synthesis. Spectroscopic characterization, including FT-IR, 1H NMR, and 13C NMR spectroscopy, and crystal structure analyses via X-ray diffraction, are essential techniques used to confirm the structures of these synthesized compounds (Anuradha et al., 2014).

Chemical Structure and Properties

The structural properties and molecular interactions of compounds related to 5-chloro-3-cyanopyridine-2-carboxylic acid are of interest in scientific research. For example, the compound 2-amino-5-carboxypyridinium chloride, related to the chemical structure , exhibits extensive hydrogen bonding, contributing to its molecular packing and physical properties (Giantsidis & Turnbull, 2000).

Biologically Active Compound Synthesis

Compounds synthesized from or related to 5-chloro-3-cyanopyridine-2-carboxylic acid are also used in the development of biologically active compounds. For instance, chloro-2-oxo-butyric acid ethyl ester, an intermediate in the synthesis of thiazole carboxylic acids, is synthesized from commercially available compounds through methods involving nucleophilic substitution (Yuanbiao et al., 2016).

Crystallography and Solid-State Chemistry

Research into the crystallography of compounds containing elements of 5-chloro-3-cyanopyridine-2-carboxylic acid reveals insights into molecular arrangements and interactions. Co-crystallizations of substituted salicylic acids with aminopyridine yield complex solid forms, indicating the potential for diverse molecular interactions and arrangements (Montis & Hursthouse, 2012).

Biological and Toxic Metal Ion Interaction Studies

Studies on the binary complexes formed with biological and toxic metal ions, such as Co(II), Cu(II), Cd(II), and Pb(II), provide valuable insights into the binding ability of carboxylic acid derivatives. Such research has implications for understanding the mechanisms of metal ion toxicity and interactions in biological systems (Saladini et al., 2002).

properties

IUPAC Name

5-chloro-3-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQQYYHLOMZXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-cyanopyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-cyanopyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-cyanopyridine-2-carboxylic acid
Reactant of Route 3
5-Chloro-3-cyanopyridine-2-carboxylic acid
Reactant of Route 4
5-Chloro-3-cyanopyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-cyanopyridine-2-carboxylic acid
Reactant of Route 6
5-Chloro-3-cyanopyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.